

# In Vivo Efficacy of Aminopyrazole-Phenylalanine Derivatives as GPR142 Agonists: A Comparative Guide

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Compound of Interest		
Compound Name:	Pyr-phe-OH	
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This guide provides a comparative analysis of the in vivo efficacy of aminopyrazole-phenylalanine derivatives, a promising class of G protein-coupled receptor 142 (GPR142) agonists for the potential treatment of type 2 diabetes. The data and protocols presented are compiled from preclinical studies to facilitate objective comparison and inform further research and development.

#### Introduction

GPR142 is a Gq-coupled receptor predominantly expressed in pancreatic  $\beta$ -cells.[1] Its activation stimulates a signaling cascade that results in glucose-dependent insulin secretion.[1] [2] This glucose dependency presents a significant therapeutic advantage, potentially reducing the risk of hypoglycemia associated with other insulin secretagogues. Aminopyrazole-phenylalanine derivatives have emerged as a potent class of GPR142 agonists. This guide focuses on the lead optimization and in vivo proof-of-concept for these compounds, highlighting key structure-activity relationships and the efficacy of a tool compound and its prodrug in animal models.

### **Data Presentation**



The following tables summarize the in vitro and in vivo data for key aminopyrazole-phenylalanine derivatives, culminating in the identification of a tool compound (Compound 22) and its orally bioavailable prodrug (Compound 23).[1]

Table 1: In Vitro Potency and Metabolic Stability of

Aminopyrazole-Phenylalanine Derivatives

Compound	R	R'	hGPR142 EC50 (μM)	Rat Liver Microsome Stability (% remaining)	CYP3A4 Inhibition (%)
12	-H	-H	0.037	8	16
16	-NHCH3	-H	0.037	38	86
17	-NHCH3	-F	0.049	49	71
20	-H	-H	0.042	>90	-
22	-H	-H	0.026	>90	-

Data sourced from "Aminopyrazole-Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies"[1].

**Table 2: In Vivo Pharmacokinetic Properties of** 

Compound 22

Species	Route	Clearance (L/h/kg)	Half-life (h)
Rat	IV	0.15	4.1

Data sourced from "Aminopyrazole-Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies".

## Table 3: In Vivo Efficacy of Compound 23 in a Mouse Oral Glucose Tolerance Test (OGTT)



Treatment	Dose (mg/kg)	Glucose AUC (% reduction vs. vehicle)
Vehicle	-	0
Compound 23	3	Significant reduction
Compound 23	10	Dose-dependent reduction
Compound 23	30	Maximum reduction

Qualitative description based on efficacy data presented in "Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies".

### Experimental Protocols In Vitro Inositol Phosphate (IP) Accumulation Assay

This assay was utilized to determine the potency of the compounds as GPR142 agonists.

- Cell Culture: HEK293 cells stably expressing human GPR142 were cultured in appropriate media.
- Plating: Cells were seeded into 96-well plates and allowed to adhere.
- Compound Incubation: The aminopyrazole-phenylalanine derivatives were added at varying concentrations.
- IP-1 Measurement: After a one-hour incubation period, intracellular IP-1 levels were quantified using a commercial HTRF assay kit.
- Data Analysis: EC50 values were calculated from the dose-response curves.

### In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This experiment was conducted to evaluate the in vivo efficacy of the compounds in a relevant disease model.

Animal Model: Male C57BL/6J mice were used for the study.



- Fasting: Mice were fasted overnight prior to the experiment.
- Compound Administration: The test compound (e.g., Compound 23, the ethyl ester prodrug
  of Compound 22) was administered orally.
- Glucose Challenge: After a specified time, an oral glucose load was administered to the mice.
- Blood Sampling: Blood samples were collected at various time points post-glucose challenge.
- Glucose Measurement: Blood glucose levels were measured, and the area under the curve (AUC) was calculated to determine the glucose-lowering effect of the compound.

# Mandatory Visualization GPR142 Signaling Pathway

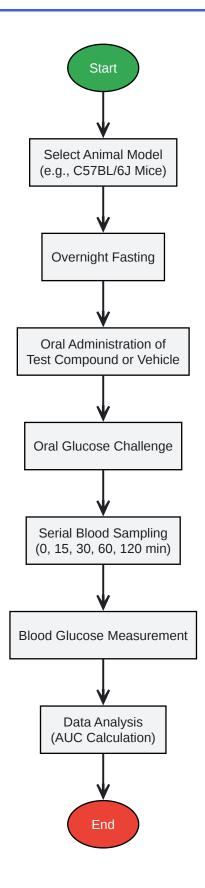


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Caption: GPR142 activation by an agonist leads to insulin secretion via the Gq-PLC-IP3 pathway.

### **Experimental Workflow for In Vivo Efficacy Testing**





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Caption: Workflow for evaluating the in vivo efficacy of GPR142 agonists using an OGTT.



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### References

- 1. Aminopyrazole—Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling PMC [pmc.ncbi.nlm.nih.gov]
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